molecular formula C20H23NO B6037609 4-benzyl-1-(2-methylbenzoyl)piperidine

4-benzyl-1-(2-methylbenzoyl)piperidine

Cat. No. B6037609
M. Wt: 293.4 g/mol
InChI Key: DLDAZIVPAOLETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(2-methylbenzoyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(2-methylbenzoyl)piperidine is not fully understood. However, it is believed to act as a dopamine receptor antagonist and a serotonin receptor agonist. It may also affect the levels of other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
4-benzyl-1-(2-methylbenzoyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which may contribute to its antipsychotic effects. It has also been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant effects. Additionally, it has been shown to have analgesic effects by reducing the perception of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-(2-methylbenzoyl)piperidine in lab experiments is its potential to target multiple neurotransmitter systems. This makes it a promising candidate for the development of new drugs for various neurological disorders. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 4-benzyl-1-(2-methylbenzoyl)piperidine. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to explore its potential use as a tool for studying the role of neurotransmitters in the brain. Additionally, further research is needed to evaluate its potential toxicity and side effects in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-benzyl-1-(2-methylbenzoyl)piperidine involves the reaction of 2-methylbenzoyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzyl chloride to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-benzyl-1-(2-methylbenzoyl)piperidine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and antipsychotic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-7-5-6-10-19(16)20(22)21-13-11-18(12-14-21)15-17-8-3-2-4-9-17/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDAZIVPAOLETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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